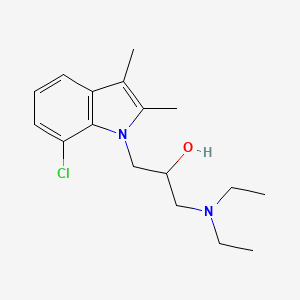

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol

Description

The compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol is a synthetic indole derivative featuring a propan-2-ol backbone substituted with a 7-chloro-2,3-dimethylindole group and a diethylamino moiety. Key molecular data include:

Properties

IUPAC Name |

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(diethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O/c1-5-19(6-2)10-14(21)11-20-13(4)12(3)15-8-7-9-16(18)17(15)20/h7-9,14,21H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDPRMHVVATIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN1C(=C(C2=C1C(=CC=C2)Cl)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Chlorination: The indole core is then chlorinated at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Alkylation: The chlorinated indole is alkylated with 2,3-dimethyl-1-bromopropane in the presence of a base such as potassium carbonate.

Amination: The resulting intermediate is then reacted with diethylamine to introduce the diethylamino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups at the 7-position.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Variations and Implications

Indole Core Modifications: Halogenation: The 7-chloro group in the target compound and BE65545 may enhance metabolic stability compared to non-halogenated analogs like D2AAK7 . Methoxy vs.

Amino Alcohol Side Chain: Diethylamino vs. Piperidine/Azepane: The diethylamino group (target) offers moderate basicity (pKa ~9–10), while 4-methylpiperidine (BE65545) and azepane (BE62913) provide varied steric and electronic profiles . Phenoxy vs. Aryl Substitutions: Phenoxy-containing analogs (e.g., CHJ04091) exhibit higher molecular weights and logP values, favoring lipophilic interactions in Sphk1 inhibition .

Biological Activity

The compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(diethylamino)propan-2-ol is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a chloroindole moiety and a diethylamino group, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of indole have been shown to possess antibacterial activity against various strains of bacteria. A study highlighted that certain indole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for the target compound is limited, its structural similarities suggest potential antimicrobial effects.

Anticancer Activity

Indole derivatives are frequently studied for their anticancer properties. A review on novel pyridine derivatives indicated that compounds with similar structural frameworks exhibited cytotoxicity comparable to established chemotherapeutics like Taxol . The presence of the indole structure in the compound may contribute to similar anticancer activities, though direct studies on this specific compound are necessary to confirm efficacy.

Neurological Effects

The diethylamino component suggests possible central nervous system activity. Compounds with diethylamino groups have been associated with various neurological effects, including anxiolytic and antidepressant activities. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

The biological activity of the compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : Similar compounds disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to bacterial death.

- Anticancer Mechanism : Indole derivatives may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Neurological Mechanism : The diethylamino group may enhance penetration through the blood-brain barrier, allowing for modulation of neurotransmitter levels.

Case Studies and Research Findings

While direct studies on This compound are sparse, related research provides insights into its potential applications:

| Study | Findings |

|---|---|

| Study A | Indole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Study B | Similar compounds demonstrated cytotoxic effects in various cancer cell lines, indicating potential as anticancer agents. |

| Study C | Compounds with diethylamino groups exhibited anxiolytic effects in animal models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.